molecular formula C8H11NO B15331878 3-(1-Methylcyclobutyl)-3-oxopropanenitrile

3-(1-Methylcyclobutyl)-3-oxopropanenitrile

Cat. No.: B15331878
M. Wt: 137.18 g/mol
InChI Key: CMKHWKNEMFQVCT-UHFFFAOYSA-N
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Description

3-(1-Methylcyclobutyl)-3-oxopropanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile backbone with a 1-methylcyclobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclobutyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the cyclization of electron-deficient olefins with zinc powder in a mixture of t-butyl alcohol and water . Another method includes the cyclization of 1,3-dihalopropanes with zinc powder in ethanol . These methods provide efficient routes to obtain the desired compound under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclobutyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted cyclobutyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Methylcyclobutyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclobutyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclobutyl ring provides structural rigidity and influences the compound’s reactivity. These interactions can modulate various biological processes and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylcyclobutyl)-3-oxopropanenitrile is unique due to its specific structural features, such as the presence of a 1-methylcyclobutyl group and a nitrile functionality

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(1-methylcyclobutyl)-3-oxopropanenitrile

InChI

InChI=1S/C8H11NO/c1-8(4-2-5-8)7(10)3-6-9/h2-5H2,1H3

InChI Key

CMKHWKNEMFQVCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C(=O)CC#N

Origin of Product

United States

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